(4-Fluorobenzyl)triphenylsilane
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Overview
Description
(4-Fluorobenzyl)triphenylsilane is an organosilicon compound with the molecular formula C25H21FSi and a molecular weight of 368.531 g/mol It is characterized by the presence of a fluorobenzyl group attached to a triphenylsilane moiety
Preparation Methods
The synthesis of (4-Fluorobenzyl)triphenylsilane typically involves the reaction of (4-fluorobenzyl)chloride with triphenylsilane in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is purified by column chromatography.
Chemical Reactions Analysis
(4-Fluorobenzyl)triphenylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form (4-fluorobenzyl)triphenylsilanol using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to this compound hydride using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide to form (4-methoxybenzyl)triphenylsilane.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and catalysts such as palladium or platinum complexes . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4-Fluorobenzyl)triphenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the development of novel biomolecules and as a probe in biological studies.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Fluorobenzyl)triphenylsilane involves its interaction with various molecular targets and pathways. The compound can act as a hydride donor in reduction reactions, transferring a hydride ion to the substrate. It can also participate in cross-coupling reactions, where it forms a new carbon-silicon bond through the mediation of a metal catalyst .
Comparison with Similar Compounds
(4-Fluorobenzyl)triphenylsilane can be compared with other similar compounds such as triphenylsilane, diphenylsilane, and tris(trimethylsilyl)silane. These compounds share similar structural features but differ in their reactivity and applications . For example, triphenylsilane is commonly used as a reducing agent, while tris(trimethylsilyl)silane is known for its radical reducing properties.
Similar compounds include:
- Triphenylsilane
- Diphenylsilane
- Tris(trimethylsilyl)silane
Each of these compounds has unique properties that make them suitable for specific applications in chemical synthesis and industrial processes.
Properties
Molecular Formula |
C25H21FSi |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(4-fluorophenyl)methyl-triphenylsilane |
InChI |
InChI=1S/C25H21FSi/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-19H,20H2 |
InChI Key |
ALPJGSWDULDYRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](CC2=CC=C(C=C2)F)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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